7-O-Methyl morroniside
Description
This compound is a complex pyrano[3,4-c]pyran derivative featuring a glycosylated oxane moiety. Its structure includes a fused bicyclic pyran system with methoxy and methyl substituents, as well as a β-D-glucopyranosyl unit linked via an ether bond. Such glycosylated pyran derivatives are often associated with bioactive properties, particularly in plant secondary metabolites and microbial natural products, where they may influence solubility, target specificity, and metabolic stability . The stereochemical configuration (1S,4aS,8S,8aS) and (2S,3R,4S,5S,6R) is critical for its three-dimensional conformation and interaction with biological targets.
Properties
IUPAC Name |
methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZODPOCIKVLNIL-BSUNYROJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate is a complex organic compound belonging to the glycoside class. Its intricate structure includes multiple stereocenters and functional groups that suggest significant biological potential. This article explores its biological activity based on available research findings and data.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | Methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
| Molecular Formula | C18H28O11 |
| Molecular Weight | 392.41 g/mol |
| CAS Number | Not yet assigned |
Antioxidant Properties
Research indicates that compounds structurally similar to methyl (1S,4aS,8S,8aS)-3-methoxy... exhibit notable antioxidant activity. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Case Study : A study on related glycosides showed a significant reduction in oxidative stress markers in vitro when exposed to these compounds .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These findings suggest potential applications in pharmaceuticals as natural antimicrobial agents .
Anti-inflammatory Effects
Inflammation-related studies indicate that this compound may inhibit pro-inflammatory cytokines. The modulation of inflammatory pathways suggests its utility in treating conditions characterized by chronic inflammation.
Research Findings : A recent investigation revealed that treatment with similar glycosides reduced levels of TNF-alpha and IL-6 in cell cultures .
The biological activities of methyl (1S,4aS...) can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation.
- Receptor Binding : Potential binding to receptors associated with inflammatory responses has been hypothesized.
Further experimental studies are essential to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
A closely related stereoisomer, methyl (1R,4aS,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate, differs only in the stereochemistry at positions 1 and 8a. LC/MS data reveal its average retention time (8.34 min) and mass-to-charge ratio (438.1955), with a fold change (FC) of 0.27 and downregulation in metabolite profiling studies . This suggests that stereochemical alterations significantly impact biological activity, possibly by disrupting target binding or metabolic stability.
Substituent Modifications
- Hydroxy vs. Methoxy Group: The compound methyl 3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate (CAS 25406-64-8) replaces the 3-methoxy group with a hydroxy group.
- Cyclopenta Ring Addition: A derivative featuring a cyclopenta[c]pyran core (methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate) introduces a conjugated enoyl group and a fused cyclopentane ring.
Glycosylation Patterns
- Dihydroxyphenylpropenyl-Glucose Conjugate: The compound (1R)-8β-[6-O-[(E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-β-D-glucopyranosyloxy]-4,4aβ,8,8aβ-tetrahydro-1β-methyl-3-oxo-1H,3H-pyrano[3,4-c]pyran-5-carboxylic acid (CAS 123562-49-2) replaces the methyl ester with a carboxylic acid and adds a dihydroxyphenylpropenyl group to the glucose unit. This structure increases molecular weight (552.48 g/mol) and polarity, suggesting enhanced antioxidant activity via the catechol moiety .
- Plant-Derived Analogues: A lignan glycoside isolated from Syringa oblata leaves, 2-(3,4-dihydroxyphenyl)ethyl (1R,4aS,8R,8aS)-8-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-4-carboxylate, features a dihydroxyphenethyl group. This substitution may confer radical-scavenging properties absent in the target compound’s methoxy-rich structure .
Halogenated Derivatives
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS 825602-70-8) introduces a 2-chlorophenyl group and an amino substituent.
Key Findings
Stereochemistry Matters : The 1R,8aS stereoisomer shows reduced biological activity (FC = 0.27), emphasizing the role of stereochemistry in target recognition .
Polarity and Bioactivity : Hydroxy substitution at position 3 increases polarity, which may improve aqueous solubility but reduce membrane permeability compared to methoxy .
Glycosylation Effects: β-D-glucopyranosyl units enhance solubility and may mediate interactions with carbohydrate-processing enzymes, while dihydroxyphenyl groups introduce antioxidant capacity .
Halogenation : Chlorophenyl groups in analogues improve binding via halogen interactions, though this is absent in the target compound .
Q & A
Basic: What are the key synthetic challenges in the laboratory-scale preparation of this compound?
Answer:
The synthesis involves multiple stereocenters and functional groups (e.g., glycosyloxy, methoxy, ester), requiring precise control over regioselectivity and stereochemistry. Key steps include:
- Glycosylation : The attachment of the β-D-glucopyranosyloxy group (from the oxane moiety) to the pyran core demands optimized coupling conditions (e.g., HATU/DIPEA for activation) to avoid side reactions .
- Protection/Deprotection : Labile hydroxyl groups on the sugar moiety necessitate temporary protection (e.g., benzyl or tert-butyldimethylsilyl groups) during synthesis .
- Cyclization : Formation of the bicyclic pyrano[3,4-c]pyran system requires acid- or base-mediated ring closure under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
